molecular formula C51H74O19 B1207252 Pengitoxin CAS No. 7242-04-8

Pengitoxin

Cat. No.: B1207252
CAS No.: 7242-04-8
M. Wt: 991.1 g/mol
InChI Key: JDYLJSDIEBHXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pengitoxin (C₅₁H₇₄O₁₉, CAS 242-04-8) is a semi-synthetic cardiac glycoside derived from the acetylation of gitoxin, a naturally occurring compound in Digitalis purpurea (foxglove) . It functions as a prodrug, converting to its active metabolite 16-acetyl-gitoxin post-absorption, which exerts positive inotropic effects by inhibiting Na⁺/K⁺-ATPase in cardiac myocytes . Clinically, it is used to treat chronic heart failure and arrhythmias, with a standardized dose of 0.4–0.5 mg/day . Its pharmacokinetic profile includes a long elimination half-life (~62 hours in volunteers) and dual excretion via urine (50–52%) and bile (28%) .

Properties

CAS No.

7242-04-8

Molecular Formula

C51H74O19

Molecular Weight

991.1 g/mol

IUPAC Name

[3-[4-acetyloxy-5-(4,5-diacetyloxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-[[16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate

InChI

InChI=1S/C51H74O19/c1-24-46(67-31(8)56)37(63-27(4)52)20-43(61-24)69-48-26(3)62-44(21-39(48)65-29(6)54)70-47-25(2)60-42(19-38(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-35(49)14-16-50(10)45(32-17-41(57)59-23-32)40(66-30(7)55)22-51(36,50)58/h17,24-26,33-40,42-48,58H,11-16,18-23H2,1-10H3

InChI Key

JDYLJSDIEBHXPO-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

pengitoxin
pentaacetylgitoxin
pentaacetylgitoxin, (3beta,5beta,12beta)-isomer
pentaacetylgitoxin, (3beta,5beta,16alpha)-isomer
Pentagit

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Pengitoxin undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed from these reactions are typically different acetylated or deacetylated derivatives of this compound .

Mechanism of Action

Pengitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which leads to an increase in intracellular sodium levels. This, in turn, causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making this compound effective in treating heart failure . The molecular targets involved in this mechanism are primarily the sodium-potassium ATPase enzyme and the sodium-calcium exchanger .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Pharmacological Profiles

The table below summarizes key structural and pharmacological differences between Pengitoxin and related cardiac glycosides:

Parameter This compound Gitoxin Digitoxin
Source Semi-synthetic (acetylated gitoxin) Natural (Digitalis purpurea) Natural (Digitalis purpurea/lanata)
Chemical Formula C₅₁H₇₄O₁₉ C₄₁H₆₄O₁₄ C₄₁H₆₄O₁₃
Prodrug Activation Yes (→16-acetyl-gitoxin) No No
Lipid Solubility High (due to acetylation) Low Moderate
Bioavailability Improved (~50–60%) Low (<20%) High (>90%)
Half-Life (t₁/₂) 56–62 hours Short (poorly characterized) 120–168 hours
Excretion Urine (52%) + Bile (28%) Minimal (poor absorption) Urine (60%) + Feces (40%)
Therapeutic Index Wider (lower CNS toxicity) Narrow (higher toxicity) Narrow (risk of accumulation)

Key Distinctions

Pharmacokinetic Advantages
  • Bioavailability : this compound’s acetylation enhances lipid solubility, enabling better intestinal absorption compared to gitoxin, which has poor bioavailability due to low solubility .
  • Metabolism : Unlike digitoxin, which undergoes slow hepatic metabolism, this compound rapidly converts to 16-acetyl-gitoxin, reducing systemic toxicity risks .
Toxicity Profile
  • Gitoxin’s unmodified structure correlates with higher CNS side effects, whereas this compound’s prodrug design mitigates these effects .
  • Digitoxin’s prolonged half-life increases overdose risks, while this compound’s shorter t₁/₂ (~62 hours) allows safer dose adjustments .

Research Findings

  • Metabolite Analysis : In human studies, 16-acetyl-gitoxin was identified as the primary active metabolite in serum, bile, and urine, with two additional transient metabolites detected in urine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.